LogP Differential: 2,5‑Dichloro‑D‑homoPhe vs. Non‑Chlorinated D‑homoPhe
The calculated LogP of Fmoc‑2,5‑dichloro‑D‑homophenylalanine is 5.92, compared with 5.00 for the non‑chlorinated Fmoc‑D‑homophenylalanine . The ΔLogP of +0.92 translates to an approximately 8‑fold increase in the octanol‑water partition coefficient, a difference that can substantially alter peptide‑membrane interactions, HPLC retention behavior, and in‑vivo distribution when the residue is incorporated into a peptide chain [1]. This places the 2,5‑dichloro derivative in a lipophilicity range distinct from both mono‑chloro analogs (estimated LogP ~5.3–5.5) and the parent homoPhe.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.92 (TPSA = 75.63 Ų) |
| Comparator Or Baseline | Fmoc‑D‑homophenylalanine (no chloro): LogP = 5.00 (TPSA = 75.63 Ų); Fmoc‑L‑phenylalanine: LogP = 4.61 |
| Quantified Difference | ΔLogP = +0.92 vs. non‑chlorinated D‑homoPhe; ΔLogP = +1.31 vs. Fmoc‑Phe‑OH |
| Conditions | In‑silico calculated LogP (presumably ACD/Labs or analogous algorithm); values sourced from vendor‑provided computational property tables |
Why This Matters
The significant lipophilicity increase directly impacts peptide retention time, membrane permeability, and potential for non‑specific binding—critical parameters when selecting a building block for structure‑activity relationship (SAR) studies or peptide drug lead optimization.
- [1] Molbase. Fmoc‑L‑phenylalanine (CAS 35661‑40‑6): LogP 4.61190, PSA 75.63000. Available at: https://mip.molbase.cn/en/35661-40-6.html View Source
